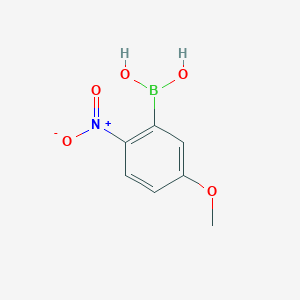

5-Methoxy-2-nitrophenylboronic acid

Description

BenchChem offers high-quality 5-Methoxy-2-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methoxy-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKZDSKDGQNCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ortho-Nitro Enigma: A Technical Guide to the Electronic and Steric Effects in Phenylboronic Acid Reactivity

Abstract

The strategic placement of a nitro group on the phenyl ring of phenylboronic acid, a cornerstone reagent in modern organic synthesis, dramatically alters its electronic landscape and chemical reactivity.[1] When positioned at the ortho-carbon, this potent electron-withdrawing group initiates a cascade of effects that present a fascinating dichotomy: a significant enhancement of the boronic acid's intrinsic acidity coupled with a dramatic reduction in its efficacy in sterically demanding reactions. This in-depth technical guide elucidates this "ortho-nitro enigma," exploring the interplay of inductive, mesomeric, and steric effects. We provide quantitative data, detailed experimental protocols for probing these properties, and visual diagrams to clarify the underlying principles for researchers, scientists, and drug development professionals.

Introduction: The Phenylboronic Acid Scaffold

Arylboronic acids are indispensable tools in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[2] The reactivity of a phenylboronic acid in this catalytic cycle is exquisitely sensitive to the electronic and steric nature of its substituents.[3] An electron-withdrawing substituent, such as a nitro group, is expected to modulate the properties of the boronic acid moiety in predictable ways. However, when this group is placed in the ortho position, it creates a unique chemical environment where competing effects come into play, influencing everything from acidity to reaction kinetics.

The Dual Nature of the Ortho-Nitro Group

The influence of the ortho-nitro group is not a simple, singular effect but rather a composite of powerful electronic activation and significant steric inhibition.

The acidity of an arylboronic acid, quantified by its pKa value, is a critical parameter that dictates its behavior in solution and the conditions required for its activation in catalytic cycles.[1] The nitro group is strongly electron-withdrawing through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the phenyl ring through the sigma bond framework.

-

Mesomeric Effect (-M): The nitro group can delocalize electron density from the ring via resonance, further decreasing electron density at the ortho and para positions.

These effects combine to stabilize the tetrahedral boronate anion formed upon reaction with a base (e.g., hydroxide), thereby increasing the Lewis acidity of the boron center and lowering the pKa.[1][4] This electronic enhancement is most pronounced when the nitro group is at the ortho or para position.[1]

Caption: Electronic effects of the ortho-nitro group leading to increased acidity.

While a direct experimental pKa for 2-nitrophenylboronic acid is not consistently reported, a predicted value stands at 7.83.[1] For comparison, the experimental pKa of 3-nitrophenylboronic acid, where the influence is primarily inductive, is 7.1.[1] The lower pKa of the meta-isomer compared to the predicted ortho-isomer may be attributed to the complex interplay of steric and electronic factors in the ortho position, a phenomenon often referred to as the "ortho effect."[1] In some cases, ortho substituents can force the boronic acid group out of the plane of the aromatic ring, which can affect resonance and, consequently, the acidity.[1][5]

| Compound | Substituent Position | pKa (Predicted/Experimental) |

| Phenylboronic Acid | - | ~8.8[6][7] |

| 2-Nitrophenylboronic Acid | ortho | 7.83 (Predicted)[1] |

| 3-Nitrophenylboronic Acid | meta | 7.1 (Experimental)[1] |

| 4-Nitrophenylboronic Acid | para | 4.20 (Calculated for a derivative)[6] |

The Suzuki-Miyaura reaction is a multi-step catalytic cycle.[8][9] The electronic nature of the boronic acid primarily influences the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[8][10][11]

Caption: The Suzuki-Miyaura catalytic cycle.

Increased acidity (lower pKa) facilitates the formation of the active boronate species, which should, in principle, accelerate transmetalation. However, the ortho-nitro group's proximity to the boronic acid creates significant steric hindrance. This bulkiness physically impedes the approach of the palladium catalyst complex, which is often large due to its coordinating ligands.[1][12]

Caption: The steric hindrance of the ortho-nitro group impeding catalyst approach.

This steric clash often becomes the dominant factor, making the transmetalation step the rate-limiting bottleneck and drastically reducing the overall reaction rate and yield.[3][12]

Experimental evidence consistently shows that the steric penalty of the ortho-nitro group outweighs its electronic activation in Suzuki-Miyaura couplings. A general reactivity trend is observed: para > meta >> ortho .[3]

| Isomer | Aryl Halide | Catalyst/Ligand | Conditions | Yield | Rationale |

| para | 4-Bromoanisole | Pd(PPh₃)₄ | 80 °C, 12h | >90% | Strong electronic activation, minimal steric hindrance.[3] |

| meta | 4-Bromoanisole | Pd(PPh₃)₄ | 80 °C, 12h | ~85% | Primarily inductive electronic effect, no steric hindrance.[3] |

| ortho | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | 110 °C, 24h | <20% | Severe steric hindrance outweighs electronic activation.[3] |

Note: This data is compiled from representative literature; direct comparison under identical conditions is challenging due to the low reactivity of the ortho-isomer, which often requires more forcing conditions and specialized catalysts.[3] The use of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often necessary to achieve even modest yields with ortho-substituted substrates by creating a more reactive and accessible catalytic species.[12]

Protodeboronation, the cleavage of the C–B bond by a proton source, is a common undesired side reaction in cross-coupling chemistry.[13] The stability of the C–B bond towards this reaction is also governed by electronics. The strong electron-withdrawing nature of the nitro group reduces the nucleophilicity of the ipso-carbon, generally making the C–B bond more resistant to electrophilic cleavage by a proton. This stabilizing effect can be an advantage, preserving the boronic acid under conditions where more electron-rich analogues might degrade.[14]

Experimental Protocols for Validation

To quantitatively assess the effects of the ortho-nitro group, standardized experimental protocols are essential.

This method leverages the change in UV-Vis absorbance as the boronic acid transitions from its neutral trigonal form to the anionic tetrahedral boronate form with increasing pH.

Materials:

-

2-Nitrophenylboronic acid

-

Series of buffer solutions (e.g., phosphate, borate) covering a pH range from 6 to 10.

-

UV-Vis Spectrophotometer

-

pH meter

-

1 cm path length quartz cuvettes

Procedure:

-

Stock Solution: Prepare a 1 mM stock solution of 2-nitrophenylboronic acid in a suitable solvent (e.g., DMSO or Methanol).

-

Sample Preparation: For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette and dilute to the final volume with the buffer to ensure the final organic solvent concentration is low (<1%).

-

Measurement: Record the UV-Vis absorbance spectrum (e.g., 220-400 nm) for each buffered solution.

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.

-

Plot absorbance at this wavelength versus the measured pH of each buffer.

-

Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa.

-

This experiment directly compares the reactivity of ortho-, meta-, and para-nitrophenylboronic acids under identical conditions.

Materials:

-

A common aryl halide (e.g., 4-bromoanisole)

-

ortho-, meta-, and para-nitrophenylboronic acid

-

Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ / SPhos, chosen to give measurable conversion for the ortho isomer)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., Dioxane/Water mixture)

-

Internal standard for GC or HPLC analysis (e.g., dodecane)

-

Reaction vials, heating block, syringe for sampling

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

-

Reaction Setup: In three separate, identical reaction vials, add 4-bromoanisole (1.0 equiv), the respective nitrophenylboronic acid isomer (1.2 equiv), K₃PO₄ (2.0 equiv), and the internal standard.

-

Solvent & Degassing: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Seal the vials and sparge with argon for 10-15 minutes.

-

Catalyst Addition: Under an inert atmosphere, add the palladium precursor and ligand solution.

-

Reaction & Sampling: Place the vials in a preheated block stirrer (e.g., 100 °C). At specified time points (t=0, 15, 30, 60, 120, 240 min), withdraw a small aliquot (~50 µL) via syringe.

-

Quenching & Analysis: Immediately quench the aliquot by diluting it in ethyl acetate, and pass it through a small plug of silica to remove baseline-interfering salts and catalyst residues. Analyze the sample by GC or HPLC to determine the ratio of product to the internal standard.

-

Data Analysis: Plot the concentration of the biaryl product versus time for each of the three isomers. The initial slope of each curve provides a quantitative measure of the initial reaction rate, allowing for a direct comparison of reactivity.

Conclusion

The electronic effects of the ortho-nitro group on phenylboronic acid are multifaceted and context-dependent. Its strong electron-withdrawing nature significantly increases the Lewis acidity of the boronic acid, an effect that would typically be associated with enhanced reactivity in reactions like the Suzuki-Miyaura coupling.[1] However, this electronic advantage is often completely overshadowed by the profound steric hindrance it imposes, which severely restricts access to the boron center and slows the rate-limiting transmetalation step.[1][3][12] This duality makes 2-nitrophenylboronic acid a challenging but illustrative substrate. A thorough understanding of this interplay between electronics and sterics is paramount for researchers, enabling the rational selection of catalysts, ligands, and reaction conditions to overcome these challenges and successfully incorporate this valuable building block into complex molecular architectures.

References

- Benchchem. (n.d.). The Ortho-Nitro Enigma: A Technical Guide to its Electronic Effects in Phenylboronic Acid.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ResearchGate. (n.d.). Hammett plot for the reduction in Cu(I) (1 mM) by para-substituted....

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.

- ResearchGate. (n.d.). Hammett plot of competitive reactions of phenylboronic acid with....

- Benchchem. (n.d.). Synthesis routes of 4-Nitrophenylboronic acid.

- PubMed. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups.

- Wikipedia. (n.d.). Protodeboronation.

- ResearchGate. (2025, August 6). The influence of ortho-substituents on the properties of phenylboronic acids.

- PubChem. (n.d.). 3-Nitrophenylboronic Acid.

- MDPI. (n.d.). On the Computational Determination of the pK a of Some Arylboronic Acids.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid.

- ChemicalBook. (n.d.). 4-Nitrophenylboronic acid synthesis.

- ChemicalBook. (n.d.). 2-Nitrophenylboronic acid synthesis.

- Organic Chemistry Portal. (n.d.). Protodeboronations.

- PMC. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.

- SpringerLink. (2023, November 13). Reductive coupling of nitro compounds with boronic acid derivatives: an overview.

- YouTube. (2022, May 2). MCQ-214: About Phenyl Boronic acid nitration.

- Filo. (2023, November 4). Phenylboronic acid, C6H5B(OH)2, is nitrated to give....

- MDPI. (n.d.). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction.

- ResearchGate. (n.d.). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines.

- Vaia. (n.d.). Q66E Phenylboronic acid, C6H5B(OH)2 ....

- Wikipedia. (n.d.). Hammett equation.

- ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

- ResearchGate. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids....

- MDPI. (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

- Google Patents. (n.d.). CN104788484B - Synthetic method of 2-nitro phenyl boric acid.

- ResearchGate. (n.d.). Protodeboronation and its application in synthesis.

- ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.

- PMC. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- ChemSrc. (n.d.). 4-nitrophenylboronic acid - 24067-17-2 - Structure, Synthesis, Properties.

- PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- PMC. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.

- Royal Society of Chemistry. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.

- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

- Science.gov. (n.d.). hammett substituent constants: Topics.

- MDPI. (2023, March 15). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.

- PMC. (n.d.). Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N-Nitrososulfonamides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Protodeboronation - Wikipedia [en.wikipedia.org]

- 14. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Terrain of 2-Nitro Substituted Boronic Acids: A Guide to Stability and Reactivity Under Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Electrophilicity

2-Nitro substituted boronic acids are valuable reagents in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The potent electron-withdrawing nature of the ortho-nitro group significantly modulates the electronic properties of the boronic acid, influencing its reactivity and, critically, its stability. While this electronic feature can be advantageous in certain synthetic transformations, it also renders the C–B bond susceptible to cleavage, especially under the basic conditions often required for catalysis. This guide provides an in-depth exploration of the stability of 2-nitro substituted boronic acids in basic media, offering mechanistic insights and practical strategies to mitigate degradation and maximize synthetic utility.

The Challenge of Basic Conditions: Understanding Protodeboronation

The primary pathway for the decomposition of arylboronic acids under basic conditions is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] For 2-nitro substituted boronic acids, the presence of the strongly electron-withdrawing nitro group exacerbates this instability.

Mechanistic Insights

Under basic conditions, the boronic acid exists in equilibrium with its corresponding anionic boronate species. The mechanism of protodeboronation for electron-deficient arylboronic acids is pH-dependent and can proceed through different pathways.[3][4] Pioneering work by Kuivila suggested that for many arylboronic acids, the mechanism involves the ipso-protonation of the boronate by a proton source, such as water.[5][6]

However, for highly electron-deficient systems, such as those bearing multiple electron-withdrawing groups or a strategically placed nitro group, the mechanism can shift.[5][6] In strongly basic media, the trihydroxyboronate anion can become sufficiently unstable to undergo unimolecular heterolysis, liberating a transient, highly reactive aryl anion. This aryl anion is then rapidly quenched by a proton source to yield the protodeboronated product.

The ortho-position of the nitro group also introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the approach of the palladium complex required for the transmetalation step in Suzuki-Miyaura coupling, slowing down the desired reaction and allowing more time for competing decomposition pathways like protodeboronation to occur.[7]

Figure 1. Putative mechanism for the base-mediated protodeboronation of 2-nitrophenylboronic acid, highlighting the formation of a transient aryl anion.

Factors Influencing Stability

Several factors can significantly impact the rate of protodeboronation of 2-nitro substituted boronic acids:

| Factor | Influence on Protodeboronation | Rationale |

| Base Strength | Increased rate with stronger bases | Stronger bases shift the equilibrium towards the more reactive boronate species.[1] |

| Temperature | Increased rate at higher temperatures | Provides the activation energy for C-B bond cleavage.[1] |

| Water Content | Essential for the reaction | Acts as the proton source to quench the aryl anion intermediate.[1] |

| Reaction Time | Increased decomposition with longer times | Prolonged exposure to basic conditions increases the extent of protodeboronation.[1] |

Practical Strategies for Mitigating Instability in Suzuki-Miyaura Coupling

Given the inherent instability of 2-nitro substituted boronic acids under basic conditions, careful optimization of reaction parameters is crucial for successful Suzuki-Miyaura coupling. The general reactivity trend for nitrophenylboronic acid isomers in these couplings is para > meta >> ortho, underscoring the significant challenge posed by the ortho-nitro group.[7]

Experimental Protocols

1. Strategic Selection of the Base:

The choice of base is paramount. While strong bases can accelerate the desired coupling, they also promote protodeboronation. A screening of bases is often necessary to find the optimal balance.

-

Recommended Bases: Weaker inorganic bases are generally preferred.

-

Potassium Carbonate (K₂CO₃): A common and often effective choice.[8][9]

-

Potassium Phosphate (K₃PO₄): Can be beneficial in anhydrous conditions to suppress protodeboronation.[8][10]

-

Cesium Carbonate (Cs₂CO₃): Often used for more challenging couplings due to its higher solubility in organic solvents.[10][11]

-

-

Bases to Use with Caution:

-

Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These strong bases can significantly accelerate protodeboronation.

-

Organic Amines (e.g., Triethylamine): Generally less effective and can lead to side reactions.[10]

-

2. Optimization of the Solvent System:

The solvent system plays a role in both the solubility of the reagents and the rate of protodeboronation.

-

Anhydrous Conditions: Using anhydrous solvents and bases like K₃PO₄ can help minimize the presence of water, a key component for protodeboronation.[8]

-

Common Solvents: Dioxane/water mixtures are frequently used, but the water content should be carefully controlled.[1] 2-MeTHF is a good alternative to dioxane.[8]

3. Catalyst System Selection:

Highly active palladium catalysts can promote rapid cross-coupling, outcompeting the slower protodeboronation pathway.

-

Pre-catalysts: Using modern palladium pre-catalysts (e.g., those based on biarylphosphine ligands like XPhos or SPhos) can ensure a fast initiation of the catalytic cycle.[8]

-

Ligand Choice: Bulky, electron-rich phosphine ligands are often beneficial for promoting the desired reaction.[8] However, some bulky phosphine ligands have been implicated in catalyzing protodeboronation, so careful selection is necessary.[1]

4. Use of Boronic Acid Derivatives:

A highly effective strategy to circumvent the instability of 2-nitrophenylboronic acid is to use a more stable derivative that slowly releases the active boronic acid in situ.

-

Pinacol Esters: These are more stable than the corresponding boronic acids.

-

N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are air-stable solids that exhibit enhanced stability and are excellent for "slow-release" strategies.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Methoxy-2-nitrophenylboronic Acid

Introduction & Strategic Context

5-Methoxy-2-nitrophenylboronic acid is a critical building block, primarily utilized as a precursor for 5-methoxyindoles (e.g., melatonin analogues) via reductive cyclization (Cadogan-Sundberg reaction) of the resulting biaryl systems.

However, this specific substrate presents a "perfect storm" of challenges for the Suzuki-Miyaura reaction:

-

Steric Hindrance: The ortho-nitro group creates significant steric bulk, impeding the transmetallation step.[1]

-

Protodeboronation: The ortho-nitro group, combined with the basic conditions required for Suzuki coupling, dramatically accelerates hydrolytic C-B bond cleavage.

-

Electronic Deactivation: While the 5-methoxy group is electron-donating, the strong electron-withdrawing nature of the nitro group dominates, often making the boronate species less nucleophilic.

This guide provides two field-validated protocols designed to outcompete the rapid decomposition of the boronic acid.

Mechanistic Insight: The Protodeboronation Trap

The primary failure mode when using 2-nitrophenylboronic acids is protodeboronation , yielding 4-methoxynitrobenzene (the reduced byproduct) rather than the desired biaryl. This side reaction is base-catalyzed and often faster than the transmetallation step if the catalyst system is not highly active.

Mechanistic Pathway Diagram[2]

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation. The ortho-nitro group accelerates the red path.

Protocol A: The "Buchwald" System (High Stability)

Best for: Challenging aryl chlorides, electron-rich partners, or when standard conditions yield <40%.

This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos is exceptionally bulky and electron-rich, which:

-

Accelerates oxidative addition.

-

Facilitates transmetallation even with hindered substrates.

-

Creates a highly active catalyst that turns over product before the boronic acid decomposes.

Reagents & Materials

| Component | Equivalents | Role |

| Aryl Halide (Partner) | 1.0 equiv | Electrophile |

| 5-Methoxy-2-nitrophenylboronic acid | 1.5 - 2.0 equiv | Nucleophile (Excess required due to instability) |

| Pd(OAc)₂ | 0.05 equiv (5 mol%) | Pre-catalyst |

| SPhos | 0.10 equiv (10 mol%) | Ligand |

| K₃PO₄ (Tribasic Potassium Phosphate) | 3.0 equiv | Base (Milder than carbonate, buffers pH) |

| Toluene / Water | 10:1 ratio | Solvent System (Biphasic) |

Step-by-Step Methodology

-

Pre-complexation (Critical): In a distinct vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature for 5 minutes under Argon. The solution should turn from orange to a pale yellow/white suspension, indicating the formation of the active catalytic species.

-

Main Vessel Setup: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide, Boronic Acid, and finely ground K₃PO₄.

-

Degassing: Cap the vial and cycle vacuum/Argon (3x) to remove O₂. Oxygen kills the active phosphine ligand.

-

Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

-

Catalyst Injection: Add the pre-complexed Pd/SPhos solution via syringe.

-

Rapid Heating: Immediately place the vessel into a pre-heated block at 100°C .

-

Note: Do not ramp temperature. Fast heating is essential to initiate catalysis before base-mediated decomposition dominates.

-

-

Monitoring: Monitor by LCMS at 1 hour. If the boronic acid is consumed but starting halide remains, add a second portion (0.5 equiv) of boronic acid.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Robust" System (Standard)

Best for: Aryl bromides/iodides and scale-up where SPhos is cost-prohibitive.

This protocol uses Pd(dppf)Cl₂ , a bidentate ligand that resists de-ligation and offers a large bite angle, which can accommodate the steric bulk of the nitro group better than Pd(PPh₃)₄.

Reagents & Materials

| Component | Equivalents | Role |

| Aryl Halide | 1.0 equiv | Electrophile |

| 5-Methoxy-2-nitrophenylboronic acid | 1.3 equiv | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 0.05 equiv (5 mol%) | Catalyst (Robust, air-stable) |

| Cs₂CO₃ (Cesium Carbonate) | 2.5 equiv | Base (Higher solubility in organics than K2CO3) |

| 1,4-Dioxane / Water | 4:1 ratio | Solvent System |

Step-by-Step Methodology

-

Charge Solids: Add Aryl Halide, Boronic Acid, Cs₂CO₃, and Pd(dppf)Cl₂ to the reaction flask.

-

Inert Atmosphere: Seal and purge with Nitrogen or Argon (3 cycles).[2]

-

Solvent Addition: Add degassed 1,4-Dioxane and Water.

-

Reaction: Heat to 80°C for 4-12 hours.

-

Why 80°C? Dppf is thermally stable, but 100°C+ often degrades the nitro-boronic acid too fast in the presence of carbonate bases.

-

-

Workup: Filter through Celite to remove Palladium black, partition between water/DCM.

Experimental Workflow & Troubleshooting

Workflow Visualization

Figure 2: Operational workflow emphasizing the checkpoint for boronic acid consumption.

Self-Validating Troubleshooting Table

| Observation (LCMS/TLC) | Diagnosis | Corrective Action |

| Nitrobenzene detected (Protodeboronation) | Reaction is too slow; Base is hydrolyzing Boron before Pd can act. | Switch to Protocol A (SPhos). Reduce water content (use 20:1 solvent ratio). |

| Homocoupling of Halide | Pd(II) reduction is slow; Disproportionation occurring. | Ensure solvents are thoroughly degassed. Increase catalyst loading to 10 mol%. |

| No Reaction (SM only) | Catalyst inactive or Oxidative Addition failed. | Switch to Aryl Iodide or Bromide.[3] If using Chloride, SPhos/XPhos is mandatory. |

| Black Precipitate (Early) | Palladium crashing out (Ligand dissociation). | Use Pd(dppf)Cl₂ (Protocol B) or add excess ligand (SPhos). |

References

-

BenchChem. Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. (Accessed 2023). Detailed guide on ligand selection and stability issues for ortho-nitro substrates.

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[4] Catalysts for the Suzuki-Miyaura Coupling Processes with Heteroaryl Boronic Acids.[4][5] Journal of the American Chemical Society.[4] Establishes SPhos as the gold standard for unstable boronic acids.

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[4] Definitive mechanistic study on why 2-nitro boronic acids decompose.

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. General reference for catalytic cycles and dppf applications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

Application Note: Synthesis of Biaryl Compounds using 5-Methoxy-2-nitrophenylboronic Acid

The following Application Note and Protocol guide is designed for researchers utilizing 5-Methoxy-2-nitrophenylboronic acid in complex organic synthesis.

Executive Summary: The "Masked" Carbazole Strategy

5-Methoxy-2-nitrophenylboronic acid is a specialized organoboron reagent primarily used to synthesize 2-nitrobiaryls . These intermediates are of high strategic value in medicinal chemistry as precursors to carbazoles and indoles (via Cadogan or Sundberg reductive cyclization).

The presence of the ortho-nitro group presents a dual challenge:

-

Steric Hindrance: It impedes the transmetalation step in the Suzuki-Miyaura cycle.

-

Electronic Deactivation: The electron-withdrawing nitro group increases the susceptibility of the C–B bond to hydrolytic cleavage (protodeboronation ), a major failure mode in basic aqueous media.

This guide details an optimized protocol using Buchwald-type precatalysts to overcome steric barriers and a controlled-basicity buffer system to mitigate protodeboronation.

Chemical Profile & Stability[1][2][3]

| Property | Specification |

| CAS Number | 850568-07-9 (Generic/Analogous) |

| Molecular Weight | 196.95 g/mol |

| Appearance | Yellow to orange powder |

| Stability | Hygroscopic; prone to protodeboronation at pH > 10 or T > 100°C. |

| Storage | 2–8°C, under Argon. |

| Solubility | Soluble in DMSO, DMF, MeOH, Dioxane. Insoluble in non-polar hydrocarbons. |

Critical Failure Mode: Protodeboronation

Under basic conditions, the electron-deficient aromatic ring facilitates the attack of water on the boron atom, leading to C–B bond cleavage and the formation of 4-methoxynitrobenzene (the protonated byproduct).

Mechanism:

Mechanistic Considerations (Suzuki-Miyaura)

The coupling of ortho-substituted nitroboronic acids requires a catalyst system capable of facilitating oxidative addition into hindered halides and, more importantly, accelerating transmetalation before protodeboronation can occur.

Pathway Visualization

The following diagram illustrates the competitive landscape between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway.

Figure 1: The kinetic competition between productive transmetalation and destructive protodeboronation. Steric bulk at the ortho-position slows transmetalation, increasing the risk of the red pathway.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling

This protocol uses SPhos Pd G2 (or SPhos + Pd(OAc)₂), a ligand specifically designed to facilitate the coupling of sterically hindered aryl boronic acids.

Reagents:

-

Aryl Bromide/Chloride (1.0 equiv)

-

5-Methoxy-2-nitrophenylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: SPhos Pd G2 (2–5 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

-

Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1)

Procedure:

-

Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 295 mg), and K₃PO₄ (2.0 mmol, 424 mg).

-

Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed Toluene (4.5 mL) and Water (0.5 mL) via syringe.

-

Note: Thorough degassing is critical. Oxygen promotes homocoupling and catalyst deactivation.

-

-

Catalyst Addition: Remove the cap briefly under a positive flow of Argon and add SPhos Pd G2 (0.02 mmol, ~15 mg). Reseal immediately.

-

Reaction: Heat the mixture to 80°C (oil bath temperature) with vigorous stirring.

-

Tip: Do not exceed 100°C to minimize protodeboronation.

-

-

Monitoring: Monitor by TLC or LCMS every 2 hours. Reaction is typically complete in 4–12 hours.

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Reductive Cyclization (Carbazole Synthesis)

Following the Suzuki coupling, the ortho-nitro biaryl can be converted to a carbazole derivative using the Cadogan reaction.[1]

Reagents:

-

2-Nitrobiaryl intermediate (1.0 equiv)

-

Triphenylphosphine (PPh₃) (2.5 equiv)

-

Solvent: 1,2-Dichlorobenzene (o-DCB)

Procedure:

-

Dissolve the 2-nitrobiaryl (1.0 mmol) and PPh₃ (2.5 mmol, 655 mg) in o-DCB (5 mL).

-

Heat to 160–180°C (reflux) under Nitrogen for 12–24 hours.

-

Mechanism: The reaction proceeds via deoxygenation of the nitro group to a nitrene, which inserts into the proximal C–H bond.

-

Work-up: Distill off the majority of o-DCB under reduced pressure. Purify the residue directly by column chromatography to separate the carbazole from triphenylphosphine oxide (TPPO).

Data & Troubleshooting

Solvent & Base Screening Matrix (Yield of Biaryl)

Conditions: 1.0 equiv 4-bromoanisole, 1.5 equiv Boronic Acid, 5 mol% Pd Catalyst, 80°C, 12h.

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 35% | Significant protodeboronation observed. |

| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 45% | Slow conversion. |

| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 92% | Optimal Conditions. |

| 4 | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 60% | Significant homocoupling of halide. |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield / Nitrobenzene formation | Protodeboronation | Switch to anhydrous conditions (using CsF as base in Dioxane) or use the MIDA ester derivative for slow release. Lower temperature to 60°C. |

| No Reaction | Catalyst Poisoning / Sterics | Ensure thorough degassing. Switch to high-activity catalysts like XPhos or SPhos . |

| Homocoupling (Ar-Ar) | Oxidation | Check Argon lines for leaks. Ensure solvent is degassed (sparged) for at least 15 mins. |

| Incomplete Conversion | Boronic Acid Decomposition | Add the boronic acid in portions (e.g., 0.5 equiv at t=0, 0.5 equiv at t=2h). |

References

-

Suzuki-Miyaura Coupling Mechanism & Protodeboronation

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.

-

-

Optimization for Sterically Hindered Boronic Acids

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Substituted Arylboronic Acids." Accounts of Chemical Research.

-

-

Reductive Cyclization (Cadogan Reaction)

-

Freeman, A. W., et al. (2005). "Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles." Journal of Organic Chemistry.

-

-

General Suzuki Coupling Protocols

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Sources

Application Notes and Protocols for Reversible Diol Binding Assays Using 5-Methoxy-2-nitrophenylboronic Acid Probes

Introduction: The Power of Reversible Covalent Interactions

In the landscape of modern drug discovery and chemical biology, the ability to selectively and reversibly detect and quantify biomolecules is paramount. Boronic acids have emerged as indispensable tools for this purpose, owing to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a functional group prevalent in biologically crucial molecules such as saccharides, glycoproteins, and catecholamines. This interaction is the cornerstone of a wide array of sensing platforms and separation techniques.

This guide provides a comprehensive overview and detailed protocols for the application of 5-Methoxy-2-nitrophenylboronic acid as a probe in reversible diol binding assays. The strategic placement of an electron-withdrawing nitro group and an electron-donating methoxy group on the phenyl ring modulates the electronic properties of the boron center, influencing its pKa and, consequently, its affinity for diols at physiological pH.[1][2]

Scientific Principles and Assay Design

The reversible interaction between a boronic acid and a diol results in the formation of a cyclic boronate ester. This equilibrium is highly dependent on several factors, including the pH of the solution, the pKa of the boronic acid, and the structure and stereochemistry of the diol.[3] The inherent acidity of the boronic acid is enhanced upon the formation of the boronate ester.[4]

For diol binding assays where the target analyte lacks a convenient spectroscopic handle, a common and effective strategy is the use of a competitive binding assay with a reporter molecule. Alizarin Red S (ARS) , a catechol-containing dye, is an excellent choice for this purpose. ARS exhibits a distinct color change and a significant increase in fluorescence upon binding to a boronic acid.[5][6][7] The subsequent introduction of a diol analyte competitively displaces ARS from the boronic acid, leading to a measurable decrease in the spectroscopic signal, which can be correlated to the concentration and binding affinity of the diol.[3]

The predicted pKa of 5-Methoxy-2-nitrophenylboronic acid is approximately 7.40, making it particularly well-suited for assays conducted at or near physiological pH.

Visualization of the Assay Principle

The following diagram illustrates the competitive binding mechanism that forms the basis of the assay.

Caption: Competitive binding assay workflow.

Experimental Protocols

Part 1: Preparation of Stock Solutions and Buffers

A. Buffer Preparation (0.1 M Phosphate Buffer, pH 7.4)

-

Prepare 0.1 M solutions of monobasic sodium phosphate (NaH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄).

-

To prepare 1 L of 0.1 M phosphate buffer (pH 7.4), mix approximately 190 mL of the 0.1 M NaH₂PO₄ solution with 810 mL of the 0.1 M Na₂HPO₄ solution.

-

Verify the pH using a calibrated pH meter and adjust as necessary with small volumes of the monobasic or dibasic phosphate solutions.

-

Filter the buffer through a 0.22 µm filter before use.

B. 5-Methoxy-2-nitrophenylboronic Acid Stock Solution (10 mM)

-

Accurately weigh the required amount of 5-Methoxy-2-nitrophenylboronic acid.

-

Dissolve the solid in a minimal amount of dimethyl sulfoxide (DMSO).

-

Bring the solution to the final desired volume with the 0.1 M phosphate buffer (pH 7.4). Note: The final concentration of DMSO should be kept low (e.g., <1%) in the final assay mixture to avoid potential interference.

C. Alizarin Red S (ARS) Stock Solution (1 mM)

-

Accurately weigh the required amount of Alizarin Red S.

-

Dissolve the solid in the 0.1 M phosphate buffer (pH 7.4) to a final concentration of 1 mM.

-

Store the stock solution protected from light at 4°C.

D. Diol Analyte Stock Solutions (e.g., 1 M Glucose)

-

Accurately weigh the required amount of the diol analyte (e.g., D-glucose).

-

Dissolve the solid in the 0.1 M phosphate buffer (pH 7.4) to the desired stock concentration.

Part 2: Determination of the Association Constant (Kₐ) between the Probe and ARS

This step is crucial to characterize the interaction between the boronic acid probe and the reporter dye, which is necessary for the subsequent competitive binding assay.

A. UV-Vis Spectrophotometric Method

-

Prepare a series of solutions in cuvettes, each containing a fixed concentration of ARS (e.g., 50 µM) in 0.1 M phosphate buffer (pH 7.4).

-

Add increasing concentrations of the 5-Methoxy-2-nitrophenylboronic acid stock solution to each cuvette (e.g., 0, 50, 100, 200, 400, 800, 1600 µM).

-

Incubate the solutions at room temperature for 15 minutes to allow the binding to reach equilibrium.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range (e.g., 300-700 nm). A shift in the absorbance maximum of ARS from around 510 nm to a shorter wavelength (e.g., ~460 nm) is expected upon binding to the boronic acid.

-

Plot the change in absorbance at the new maximum against the concentration of the boronic acid to determine the binding stoichiometry and association constant.

B. Fluorescence Spectroscopic Method

-

Prepare a series of solutions in a 96-well black plate or quartz cuvettes, each containing a fixed concentration of ARS (e.g., 1 µM) in 0.1 M phosphate buffer (pH 7.4).

-

Add increasing concentrations of the 5-Methoxy-2-nitrophenylboronic acid stock solution to each well/cuvette.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a fluorometer. The excitation wavelength should be set near the absorbance maximum of the complex (e.g., ~460-490 nm), and the emission should be scanned over a range (e.g., 500-700 nm) to determine the emission maximum.

-

Plot the fluorescence intensity at the emission maximum against the boronic acid concentration. The data can be fitted to a suitable binding isotherm (e.g., using the Benesi-Hildebrand method) to calculate the association constant (Kₐ).[5]

Part 3: Competitive Binding Assay for Diol Quantification

A. Assay Setup

-

Prepare a solution containing a fixed concentration of 5-Methoxy-2-nitrophenylboronic acid and ARS in 0.1 M phosphate buffer (pH 7.4). The concentrations should be chosen based on the Kₐ determined in Part 2 to ensure a significant portion of the ARS is bound to the boronic acid, resulting in a strong initial fluorescence signal. For example, use a concentration of the boronic acid that is approximately 10-fold higher than the ARS concentration.

-

Prepare a series of dilutions of the diol analyte in the 0.1 M phosphate buffer (pH 7.4).

-

In a 96-well black plate, add the boronic acid-ARS solution to each well.

-

Add the different concentrations of the diol analyte to the wells. Include a control with no diol.

-

Incubate the plate at room temperature for 30 minutes to allow the competitive binding to reach equilibrium.

B. Data Acquisition and Analysis

-

Measure the fluorescence intensity of each well using the same excitation and emission wavelengths determined in Part 2.

-

A decrease in fluorescence intensity will be observed with increasing concentrations of the diol analyte.

-

Plot the fluorescence intensity (or the change in fluorescence) as a function of the diol concentration.

-

This standard curve can be used to determine the concentration of the diol in unknown samples. For determining the binding constant of the diol, the data can be fitted to a competitive binding equation.[3]

The following diagram outlines the experimental workflow for the competitive binding assay.

Caption: Experimental workflow for the diol binding assay.

Data Presentation and Interpretation

The results of the diol binding assay can be presented in tabular and graphical formats for clear interpretation.

Table 1: Representative Data for Competitive Displacement of ARS by a Diol Analyte

| Diol Concentration (mM) | Fluorescence Intensity (Arbitrary Units) | % Inhibition |

| 0 | 1000 | 0 |

| 0.1 | 950 | 5 |

| 0.5 | 800 | 20 |

| 1 | 650 | 35 |

| 5 | 300 | 70 |

| 10 | 150 | 85 |

| 50 | 50 | 95 |

Applications in Research and Drug Development

The reversible diol binding assay using 5-Methoxy-2-nitrophenylboronic acid has broad applications, including:

-

High-Throughput Screening: Screening compound libraries for inhibitors of enzymes that process diol-containing substrates.

-

Glycobiology Research: Studying carbohydrate-protein interactions and the role of glycans in cellular processes.

-

Drug Delivery: Designing glucose-responsive systems for controlled release of therapeutics, particularly relevant for diabetes management.[5]

-

Diagnostic Development: Creating sensors for the detection of biologically important diols in clinical samples.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The initial characterization of the probe-ARS interaction provides a baseline for the competitive assay. The inclusion of positive and negative controls (e.g., a known diol binder and a non-binding analogue) is essential for validating the assay's specificity and performance. Reproducibility should be ensured by performing experiments in triplicate.

References

-

Li, M., & Fossey, J. S. (2014). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 47(8), 2668–2678. Available from: [Link]

-

Wulff, G. (1995). Molecular imprinting in cross-linked materials with the aid of molecular templates—a way towards artificial antibodies. Angewandte Chemie International Edition in English, 34(17), 1812-1832. Available from: [Link]

-

James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition in English, 35(17), 1910-1922. Available from: [Link]

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. Available from: [Link]

-

Wang, W., Gao, X., & Wang, B. (2002). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications, (14), 1672-1673. Available from: [Link]

-

DiCesare, N., & Lakowicz, J. R. (2001). A new highly fluorescent probe for monosaccharides based on a donor− acceptor dipyridyl-phenylboronic acid. Journal of the American Chemical Society, 123(49), 12214-12215. Available from: [Link]

-

Lorand, J. P., & Edwards, J. O. (1959). Polyol complexes and structure of the benzeneboronate ion. The Journal of Organic Chemistry, 24(6), 769-774. Available from: [Link]

-

Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2011). Boronic acid building blocks: tools for sensing and separation. Chemical Communications, 47(42), 1124-1150. Available from: [Link]

-

PubChem. 5-Methoxy-2-nitrophenylboronic acid. Available from: [Link]

-

Zhang, X., & Wang, B. (2011). Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis. Analytical Chemistry, 83(2), 481-487. Available from: [Link]

- Hall, D. G. (Ed.). (2011).

-

Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: a tutorial review. Chemical Society Reviews, 45(12), 3328-3343. Available from: [Link]

-

Dowlut, M., & Hall, D. G. (2006). An improved class of sugar-binding boronic acids, part 1: the 1, 6-naphthyridine-2, 7-bis (boronic acid) scaffold. Journal of the American Chemical Society, 128(13), 4226-4227. Available from: [Link]

-

Gao, X., & Wang, B. (2007). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK (a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. Bioorganic & medicinal chemistry, 15(1), 389-393. Available from: [Link]

-

Li, D., & Wang, B. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18335-18342. Available from: [Link]

-

Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the analysis of boronic acid-based saccharide sensors. Tetrahedron, 60(49), 11205-11209. Available from: [Link]

-

Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of chemical research, 46(2), 312-326. Available from: [Link]

-

Chem-Impex. 3-(Methoxycarbonyl)-5-nitrophenylboronic acid. Available from: [Link]

-

PubChem. (4-Methoxy-2-nitrophenyl)boronic acid. Available from: [Link]

-

Springsteen, G., & Wang, B. (2001). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications, (17), 1608-1609. Available from: [Link]

-

Kuivila, H. G., Keough, A. H., & Soboczenski, E. J. (1954). Areneboronates from Aryltrimethylsilanes and Boron Trichloride. The Journal of Organic Chemistry, 19(5), 780-783. Available from: [Link]

-

Soundararajan, S., Badawi, M., Kohl, C. M., & Smith, M. D. (1989). The crystal and molecular structure of 2-phenyl-1, 3, 2-dioxaborinane. Journal of the Chemical Society, Chemical Communications, (23), 1739-1740. Available from: [Link]

-

ResearchGate. UV-vis spectra of ARS (a) and furfurylboronic acid/ARS conjugate (b). Available from: [Link]

-

Mader, M. M., & Wolfbeis, O. S. (2000). Boronic acid-based sensors. TrAC Trends in Analytical Chemistry, 19(9), 546-555. Available from: [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. raineslab.com [raineslab.com]

Troubleshooting & Optimization

preventing protodeboronation of 5-Methoxy-2-nitrophenylboronic acid in coupling reactions

Case ID: #T-BZN-2024-05 Subject: Preventing Protodeboronation in Ortho-Nitro Substituted Boronic Acids Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Issue Diagnosis: Why Your Reaction is Failing

You are likely experiencing low yields accompanied by the formation of 3-methoxynitrobenzene (the protodeboronated byproduct).

The core issue is not the catalyst per se, but the inherent instability of 2-nitrophenylboronic acids . The ortho-nitro group creates a "perfect storm" for protodeboronation (hydrolytic cleavage of the C–B bond) through two synergistic mechanisms:

-

Electronic Destabilization: The nitro group (

) is strongly electron-withdrawing. This reduces electron density at the ipso-carbon (C1), making it highly susceptible to electrophilic attack by a proton. While your 5-methoxy group is an electron donor, it is para to the nitro group and does not sufficiently counteract the electron deficiency at the carbon-boron bond. -

Steric Acceleration: The ortho-substituent twists the boronic acid out of planarity, hindering the transmetallation step (the transfer of the organic group to the Palladium center).

The Race: Your reaction is a race between Transmetallation (Product Formation) and Protodeboronation (Decomposition). If transmetallation is slow, decomposition wins.

Mechanism of Failure

The following diagram illustrates the base-catalyzed decomposition pathway you must avoid.

Figure 1: The competition between the desired catalytic cycle and the undesired base-catalyzed protodeboronation pathway.

Troubleshooting & Optimization Guide

To win the race against decomposition, you must modify three specific parameters: Ligand , Base , and Water Content .

A. Ligand Selection (Critical)

Standard ligands like

| Ligand Class | Recommendation | Mechanism of Action |

| Buchwald Dialkylbiaryl | SPhos or XPhos | The bulky biaryl backbone protects the Pd center, while the electron-rich phosphine accelerates oxidative addition. SPhos is particularly effective for ortho-substituted boronic acids. |

| Standard Phosphines | Avoid ( | Transmetallation is too slow; the boronic acid decomposes before it can couple. |

| NHC Ligands | PEPPSI-IPr | Strong |

B. Base & Solvent System

The presence of water and strong bases (like hydroxide) accelerates the formation of the boronate anion, which is the species that undergoes protonation.

-

Avoid:

/ Ethanol / Water (Standard Suzuki conditions). -

Use: Anhydrous

or -

Why: By using a strictly anhydrous system or a base with low solubility in the organic phase, you limit the concentration of the reactive boronate species ("Slow Release" effect).

C. Advanced Strategy: MIDA Boronates

If optimization of the boronic acid fails, switch to the MIDA boronate derivative. MIDA boronates are protected forms of boronic acid that slowly hydrolyze, releasing the active species at a rate that matches the catalytic cycle, preventing accumulation and decomposition.

Recommended Protocols

Protocol A: The "Rapid Rescue" (Best for existing Boronic Acid)

Use this if you must use the free boronic acid.

Reagents:

-

5-Methoxy-2-nitrophenylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)[1][6]

-

Alternative: XPhos Pd G3/G4 precatalyst (2-3 mol%)

-

-

Base: Anhydrous

(3.0 equiv) -

Solvent: Toluene (Anhydrous)

Step-by-Step:

-

Pre-mix: In a glovebox or under strict Argon flow, combine Pd(OAc)₂, SPhos, Aryl Halide, and Boronic Acid in a reaction vial.

-

Add Base: Add finely ground anhydrous

. -

Solvent: Add anhydrous Toluene.

-

Degas: Sparge with Argon for 10 minutes (Oxygen kills the active SPhos-Pd species).

-

Heat: Seal and heat to 100°C . High temperature is necessary to drive the difficult transmetallation, but the reaction must be fast (1-4 hours).

-

Monitor: Check LCMS at 1 hour.

Protocol B: The "Slow Release" (MIDA Boronate)

Use this if Protocol A yields <40%.

Reagents:

-

5-Methoxy-2-nitrophenyl MIDA boronate (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Base:

(3.0 equiv)[4] -

Solvent: Dioxane : Water (10:1)

Logic: The 10:1 ratio limits water availability. The MIDA ester hydrolyzes slowly, keeping the free boronic acid concentration low (below the threshold for rapid decomposition) while the catalyst consumes it immediately.

Frequently Asked Questions (FAQ)

Q: My reaction mixture turns black immediately upon heating. Is this normal? A: No. Immediate black precipitation usually indicates "Pd black" formation, meaning your ligand failed to stabilize the Pd(0) species, or the catalyst decomposed. Ensure you are using SPhos or XPhos and that your solvent is rigorously degassed.

Q: Can I use microwave heating? A: Yes, with caution. Microwave heating is excellent for this reaction because it ramps temperature quickly, minimizing the "warm-up" time where decomposition often happens. Set the ceiling to 100°C and hold for 30 minutes.

Q: Why does the 5-methoxy group not stabilize the boronic acid? A: While the methoxy group is an Electron Donating Group (EDG), it is located para to the nitro group. It pushes electron density into the nitro group, but it does not sufficiently shield the C-B bond at the ipso position from the strong inductive withdrawal of the ortho-nitro group. The local electronic environment at the C-B bond is still highly electron-deficient.

Q: I see the product, but I cannot separate it from the protodeboronated byproduct. A: 3-Methoxynitrobenzene is non-polar and often co-elutes with biaryl products.

-

Tip: Wash the crude organic layer with 1M NaOH. This will remove any unreacted boronic acid (if any remains) and sometimes helps with purification.

-

Tip: If separation is impossible, try reducing the nitro group of the crude mixture to an amine (using Fe/NH4Cl). The amine byproduct (3-methoxyaniline) is much more polar and easily separated from your biaryl amine product.

References

-

Mechanistic Insight: Cox, P. A., et al. (2010). "Base-catalyzed protodeboronation of arylboronic acids." Chemical Communications.[7][8]

-

Catalyst Optimization: Kinzel, T., et al. (2010).[9] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[9][10] Journal of the American Chemical Society.[10][11]

-

MIDA Strategy: Gillis, E. P., & Burke, M. D. (2007).[8] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[10][11]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Buchwald 催化劑和配體 [sigmaaldrich.com]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Slow Transmetalation in 2-Nitrophenylboronic Acid Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-nitrophenylboronic acid. The unique electronic and steric properties of this substrate often lead to sluggish or incomplete transmetalation, a critical step in the catalytic cycle. This resource provides in-depth, evidence-based troubleshooting strategies and detailed experimental protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 2-nitrophenylboronic acid is stalling or showing low conversion. What are the likely causes related to transmetalation?

A1: Slow transmetalation is a common issue with 2-nitrophenylboronic acid due to a combination of steric hindrance and electronic effects. The ortho-nitro group is strongly electron-withdrawing, which can decrease the nucleophilicity of the ipso-carbon attached to boron, making its transfer to the palladium center less favorable. Additionally, the bulky nitro group can sterically impede the approach of the boronic acid to the palladium complex.

Several factors can exacerbate this issue:

-

Inefficient Boronate Formation: The transmetalation step is often facilitated by the formation of a more nucleophilic "ate" complex (boronate) upon reaction of the boronic acid with a base.[1][2] If the chosen base is not effective in forming this intermediate, the transmetalation rate will suffer.

-

Inappropriate Ligand Choice: The ligand on the palladium center plays a crucial role in modulating the reactivity and steric environment of the metal. An unsuitable ligand may not create the necessary electronic or steric conditions to promote the transfer of the 2-nitrophenyl group.

-

Suboptimal Solvent System: The solvent can influence the solubility of the reagents and the stability of key intermediates in the catalytic cycle.[3][4][5] A poor solvent choice can hinder the reaction.

-

Protodeborylation: Electron-deficient arylboronic acids like 2-nitrophenylboronic acid are susceptible to protodeborylation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material.[6][7]

Q2: How does the choice of base impact the transmetalation rate, and what should I consider when selecting a base for this specific coupling?

A2: The base is a critical component in the Suzuki-Miyaura coupling, primarily tasked with activating the boronic acid.[1][8] There are two predominant mechanistic pathways proposed for transmetalation, and the role of the base is central to both:

-

The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species [R-B(OH)₃]⁻. This "ate" complex then displaces the halide on the palladium(II) center.[2]

-

The Oxo-Palladium Pathway: The base (typically a hydroxide) first displaces the halide on the palladium complex to form a palladium-hydroxo species [Ar-Pd(L)₂-OH]. This intermediate then reacts with the neutral boronic acid.[9][10][11]

For 2-nitrophenylboronic acid, a careful balance must be struck. A base that is too weak may not efficiently generate the active boronate species, leading to a slow reaction. Conversely, a base that is too strong can accelerate the undesired protodeborylation side reaction.[6]

Troubleshooting Strategy: Base Screening

A systematic screening of bases is a highly effective strategy.

| Base | pKa of Conjugate Acid | Typical Concentration | Solvent System | Comments |

| K₂CO₃ | 10.3 | 2.0 equiv. | Toluene/Water, Dioxane/Water | A good starting point, often effective but may be too weak for challenging substrates. |

| K₃PO₄ | 12.3 | 2.0-3.0 equiv. | Toluene, Dioxane, THF | A stronger, non-nucleophilic base that is often more effective than carbonates.[6] |

| Cs₂CO₃ | 10.3 | 2.0 equiv. | Dioxane, Toluene | The "cesium effect" can sometimes accelerate couplings, possibly due to increased solubility. |

| NaOH | 13.0 | 2.0 equiv. | Methanol/Water | A strong base that can be very effective but also increases the risk of protodeborylation.[3] |

Q3: Can ligand modification accelerate the transmetalation of 2-nitrophenylboronic acid?

A3: Absolutely. The ligand framework around the palladium atom dictates its electronic properties and steric accessibility, directly influencing the rates of oxidative addition, transmetalation, and reductive elimination.[12] For sterically hindered and electronically deactivated substrates, ligands that are both electron-rich and bulky are often beneficial.

-

Electron-rich ligands increase the electron density on the palladium center, which can facilitate the reductive elimination step that follows transmetalation.

-

Bulky ligands can promote the dissociation of a ligand to create a vacant coordination site necessary for the boronic acid to approach the palladium center. They can also accelerate the final reductive elimination step.

Recommended Ligand Classes for Screening:

-

Buchwald-type biaryl phosphine ligands: (e.g., SPhos, XPhos, RuPhos) These are known for their effectiveness in challenging cross-coupling reactions due to their steric bulk and electron-donating properties.

-

Bulky trialkylphosphines: (e.g., P(t-Bu)₃, PCy₃) These are highly electron-donating and can be effective, but their air sensitivity requires careful handling.

-

N-Heterocyclic Carbenes (NHCs): (e.g., IPr, SIMes) These are strong sigma-donors that form very stable palladium complexes, often exhibiting high catalytic activity.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting slow transmetalation rates in the coupling of 2-nitrophenylboronic acid.

Caption: Troubleshooting decision tree for slow 2-nitrophenylboronic acid couplings.

In-Depth Technical Guides

Protocol 1: Systematic Screening of Bases

This protocol provides a methodical approach to identifying the optimal base for your specific coupling partners.

Materials:

-

2-Nitrophenylboronic acid (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

-

Bases: K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH (2.0-3.0 equiv)

-

Solvent: Dioxane/Water (4:1)

-

Inert atmosphere reaction vials

Procedure:

-

To a series of reaction vials, add the aryl halide (e.g., 0.1 mmol), 2-nitrophenylboronic acid (0.12 mmol), and the selected base (0.2-0.3 mmol).

-

Seal the vials and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture (e.g., 1 mL) to each vial via syringe.

-

Add the palladium catalyst to each vial.

-

Place the vials in a preheated reaction block (e.g., 80-100 °C) and stir for a predetermined time (e.g., 12-24 hours).

-

After cooling to room temperature, quench the reactions, and analyze the conversion and yield by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR).

Protocol 2: Mitigating Protodeborylation with Boronic Esters

For particularly challenging cases where protodeborylation is significant, converting the boronic acid to a more stable boronic ester can be a highly effective "slow-release" strategy.[7] Pinacol and N-methyliminodiacetic acid (MIDA) esters are common choices.[6]

A. Synthesis of 2-Nitrophenylboronic Acid Pinacol Ester:

-

In a round-bottom flask, dissolve 2-nitrophenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure and purify the resulting pinacol ester, typically by recrystallization or column chromatography.

B. Suzuki-Miyaura Coupling with the Pinacol Ester:

-

Follow the general procedure outlined in Protocol 1, substituting the 2-nitrophenylboronic acid with its pinacol ester (1.2 equiv).

-

A fluoride source (e.g., KF or CsF) may be required in addition to the carbonate or phosphate base to facilitate the cleavage of the pinacol ester and subsequent transmetalation.

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for effective troubleshooting. The cycle consists of three main stages: oxidative addition, transmetalation, and reductive elimination.[12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Strategies for Challenging Couplings

In cases where optimizing the Suzuki-Miyaura reaction proves exceptionally difficult, alternative synthetic strategies that utilize the nitro group as a coupling handle are emerging. These "denitrative couplings" can bypass the need for boronic acids altogether.[14] Recent research has demonstrated copper-catalyzed and even transition-metal-free reductive couplings of nitroarenes with boronic acids to form C-N bonds, offering a different synthetic pathway.[14][15][16]

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

-

Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Goyal, E., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

-

Faza, O. N., et al. (2011). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. ResearchGate. Available at: [Link]

-

Thomas, A. A., et al. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science. Available at: [Link]

-

Campeau, L.-C., et al. (2024). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. PMC. Available at: [Link]

-

Singh, U. K., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]

-

Al-Amin, M., et al. (2020). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. Available at: [Link]

-

Li, J., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

-

Maleki, A., et al. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]

-

Thomas, A. A., et al. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Publications. Available at: [Link]

-

Martin, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]

-

Jelali, H., et al. (2018). Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate. Available at: [Link]

-

Cárdenas, D. J., et al. (2003). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. ACS Publications. Available at: [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

-

Le, C. M., et al. (2020). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PMC. Available at: [Link]

-

Lennox, A. J. J., et al. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

-

Bakos, L., et al. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Publishing. Available at: [Link]

-

Bakos, L., et al. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. NIH. Available at: [Link]

Sources

- 1. wwjmrd.com [wwjmrd.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arodes.hes-so.ch [arodes.hes-so.ch]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]

alternative catalytic systems for unreactive 5-Methoxy-2-nitrophenylboronic acid substrates

Technical Support Center: Catalytic Solutions for 5-Methoxy-2-nitrophenylboronic Acid

-

Ticket ID: #SB-2N-5OMe-001

-

Subject: Overcoming reactivity issues with sterically hindered, electron-deficient boronic acids.

-

Status: Resolved (Advanced Protocol Available)

Executive Summary

The substrate 5-Methoxy-2-nitrophenylboronic acid presents a classic "perfect storm" of catalytic challenges: ortho-steric hindrance combined with rapid protodeboronation . Standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) typically result in low conversion or complete decomposition into 4-nitroanisole.

This guide provides a tiered troubleshooting approach, moving from optimized standard catalysis to advanced "slow-release" systems.

Part 1: Diagnostic & Mechanism

Q1: Why is my reaction yielding only the deboronated byproduct (4-nitroanisole)?

A: You are experiencing protodeboronation , the primary failure mode for 2-nitrophenylboronic acids.

-

The Cause: The ortho-nitro group is strongly electron-withdrawing. This reduces the electron density on the boron atom, making the C-B bond highly susceptible to hydrolytic cleavage, especially under the basic, aqueous conditions required for transmetalation.

-

The Trap: Standard catalysts (like Tetrakis) initiate slowly. During this "induction period," the boronic acid decomposes before it can enter the catalytic cycle.

Q2: Why does the starting material remain unreacted even with heat?

A: This indicates a failure in transmetalation or oxidative addition .

-

Steric Hindrance: The ortho-nitro group physically blocks the palladium center from approaching the C-B bond.

-

Coordination: The nitro group can act as a non-innocent ligand, coordinating to the palladium and poisoning the active catalyst species.

Part 2: Troubleshooting & Optimization

Tier 1: Catalyst & Ligand Switch (The "Buchwald" Solution)